molecular formula C5H9NO3S B3010722 Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- CAS No. 80900-79-4

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-

Cat. No.: B3010722
CAS No.: 80900-79-4
M. Wt: 163.19
InChI Key: OQXFGOHJVMBEMO-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- is an organic compound with a complex structure that includes a propanoic acid backbone, a mercaptoethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- typically involves multiple steps. One common method includes the reaction of propanoic acid with 2-mercaptoethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of a strong base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simpler compound with similar acidic properties but lacking the mercapto and amino groups.

    3-Mercaptopropanoic acid: Contains a mercapto group but lacks the amino group.

    3-Aminopropanoic acid: Contains an amino group but lacks the mercapto group.

Uniqueness

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- is unique due to the presence of both mercapto and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-oxo-3-(2-sulfanylethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-4(3-5(8)9)6-1-2-10/h10H,1-3H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFGOHJVMBEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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